4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-12-6-5-10(14(17)18)8-13(12)22(19,20)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRAEHGOQFMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Reaction Mechanisms
3-Benzylpiperazin-2-one undergoes distinct reaction pathways depending on structural modifications and reaction conditions. The compound’s reactivity is influenced by its lactam structure and substituents, particularly the benzyl group attached to the nitrogen atom. Key reactions include:
a. Reaction with Triethyl Phosphite and Phosphoryl Chloride
In the presence of phosphoryl chloride, 3-Benzylpiperazin-2-one reacts with triethyl phosphite to form piperazine-2,3-diyl-bisphosphonates . The reaction proceeds via a mechanism involving keto-enol tautomerism, where the enamine intermediate facilitates phosphite addition. This yields two stereoisomers:
-
Cis-piperazine-2,3-diyl-bisphosphonate (meso compound)
-
Trans-piperazine-2,3-diyl-bisphosphonate (racemic mixture of RR and SS stereoisomers) .
b. Influence of Substituents
When the nitrogen atom is protected (e.g., via benzyl substitution), the reaction shifts toward the formation of dehydrophosphonates instead of bisphosphonates. For example, N-benzylated derivatives yield diethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonate as major products .
Product Characterization and Stereochemical Outcomes
The stereochemical outcomes of the reaction are critical for product identification and application:
Reaction Conditions and Functional Group Sensitivity
The reaction conditions and substituents significantly affect product distribution:
-
Substrate Type : Unmodified 3-Benzylpiperazin-2-one favors bisphosphonate formation, while N-substituted analogs yield dehydrophosphonates .
-
Catalyst : Phosphoryl chloride acts as a catalyst to activate the carbonyl group, enabling nucleophilic attack by triethyl phosphite .
-
Hydrolytic Stability : Unsubstituted bisphosphonates are stable under acidic hydrolysis, whereas benzoannulated derivatives are prone to C-P bond cleavage .
Scientific Research Applications
Structure
The compound features a methoxy group, a benzoic acid moiety, and a pyridinylmethylsulfamoyl group, which contribute to its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.
Antimicrobial Properties
Research has suggested that sulfonamide derivatives possess antimicrobial activity. The presence of the pyridine ring may enhance the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. Its ability to act as a sulfonamide derivative positions it as a candidate for drug design targeting specific diseases, including infections and cancers. The development of prodrugs based on this compound could improve solubility and bioavailability, addressing common challenges in pharmaceutical formulations .
Enzyme Inhibition Studies
Studies have explored the inhibition of specific enzymes by sulfonamide derivatives, which can lead to therapeutic applications in conditions like hypertension and diabetes. The interaction of this compound with enzyme active sites could provide insights into designing more effective inhibitors .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various sulfonamide derivatives against human cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited significant inhibition rates against leukemia and CNS cancer cell lines, indicating their potential as therapeutic agents .
Case Study 2: Synthesis and Characterization
Researchers synthesized several derivatives of this compound to explore their biological activities. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of these compounds, paving the way for further biological testing .
Mechanism of Action
The exact mechanism of action for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is not well-documented. compounds with similar structures often interact with specific proteins or enzymes, inhibiting or modifying their activity. The sulfonamide group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme function.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, physicochemical properties, and biological activities of analogous compounds:
Key Differences and Implications
Substituent Effects: Methoxy vs. Chloro: The methoxy group in the target compound is electron-donating, increasing electron density on the aromatic ring compared to the chloro-substituted analog . This may influence binding to targets like metalloenzymes. Sulfamoyl vs.
Biological Activity: Benzimidazole derivatives (–4) exhibit proton pump inhibition, whereas the target compound’s pyridinylmethyl-sulfamoyl group may target other enzymes (e.g., carbonic anhydrase) . Indolinone-based compounds () show high specificity for Shp2 phosphatase due to structural rigidity, contrasting with the target’s flexibility .
Physicochemical Properties :
- Sodium salts (–4) improve aqueous solubility, critical for oral bioavailability, whereas the target compound’s neutral form may require formulation optimization .
- Pyrrolidine substitution () increases lipophilicity, enhancing blood-brain barrier penetration compared to the target’s pyridinyl group .
Biological Activity
4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, with the CAS number 750613-43-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound's molecular formula is C14H14N2O5S, and it has a molecular weight of 322.34 g/mol.
Biological Activity
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory Effects
Studies have shown that compounds similar to this benzoic acid derivative possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammation, making them potential candidates for treating inflammatory diseases.
Cancer Research
There is emerging evidence that sulfonamide derivatives can act as microtubule stabilizers and may be effective in cancer therapy. They disrupt the normal dynamics of microtubules, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of chemotherapeutic agents targeting rapidly dividing cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of various bacterial strains. For instance, at concentrations ranging from 10 to 100 µM, the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives found that this compound had an IC50 value of approximately 25 µM against Staphylococcus aureus, indicating potent antibacterial properties.
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM.
- Cancer Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF7), the compound was found to induce apoptosis at concentrations above 30 µM, with mechanisms involving caspase activation.
Data Tables
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Antibacterial | 10 - 100 | Significant inhibition |
| Anti-inflammatory | 50 | 40% reduction in TNF-alpha |
| Cancer cell apoptosis | >30 | Induction of apoptosis |
Q & A
Q. Can this compound be adapted for agrochemical research, such as herbicide development?
- Methodological Answer: Structural analogs (e.g., chlorimuron, ) inhibit acetolactate synthase (ALS) in plants. Test herbicidal activity in Arabidopsis or Brassica models via seed germination assays (0.1–10 ppm). Field trials assess phytotoxicity and environmental persistence. Metabolomic profiling (LC-MS) identifies disrupted pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
